3-Methoxy-4-(propan-2-yloxy)benzonitrile
Overview
Description
3-Methoxy-4-(propan-2-yloxy)benzonitrile: is an organic compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol . It is characterized by the presence of a methoxy group (-OCH3) and a propan-2-yloxy group (-OCH(CH3)2) attached to a benzonitrile core. This compound is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-4-(propan-2-yloxy)benzonitrile typically involves the reaction of 3-methoxybenzonitrile with isopropyl alcohol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a base to facilitate the formation of the propan-2-yloxy group .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group (-CN) to primary amines (-NH2) using reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, H2/Pd-C
Substitution: NaOH, KOH, various nucleophiles
Major Products:
Oxidation: Carboxylic acids, aldehydes
Reduction: Primary amines
Substitution: Various substituted benzonitriles
Scientific Research Applications
Chemistry: 3-Methoxy-4-(propan-2-yloxy)benzonitrile is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: In biological research, this compound can be used to study the effects of nitrile-containing molecules on biological systems. It may also serve as a precursor for the synthesis of pharmaceutical agents .
Industry: Industrially, this compound is used in the production of specialty chemicals, agrochemicals, and materials science applications. Its reactivity and stability make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of 3-Methoxy-4-(propan-2-yloxy)benzonitrile depends on its specific application. In chemical reactions, its functional groups (methoxy and propan-2-yloxy) can participate in various transformations, influencing the reactivity and outcome of the reactions. The nitrile group can act as an electrophile, making it a target for nucleophilic attack .
Comparison with Similar Compounds
3-Methoxybenzonitrile: Lacks the propan-2-yloxy group, making it less versatile in certain reactions.
4-(Propan-2-yloxy)benzonitrile: Lacks the methoxy group, which can affect its reactivity and applications.
3-Methoxy-4-hydroxybenzonitrile: Contains a hydroxyl group instead of the propan-2-yloxy group, leading to different chemical properties.
Uniqueness: 3-Methoxy-4-(propan-2-yloxy)benzonitrile is unique due to the presence of both methoxy and propan-2-yloxy groups, which provide a balance of reactivity and stability. This combination allows for a wide range of chemical transformations and applications in various fields .
Properties
IUPAC Name |
3-methoxy-4-propan-2-yloxybenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-8(2)14-10-5-4-9(7-12)6-11(10)13-3/h4-6,8H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXCYYYLNXSFAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C#N)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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